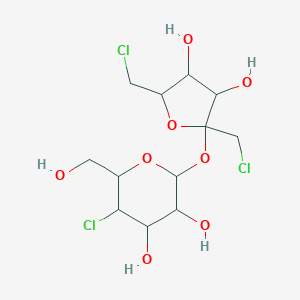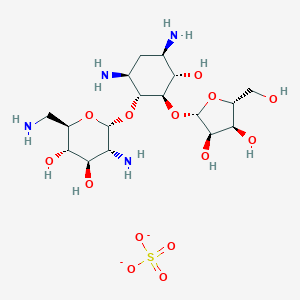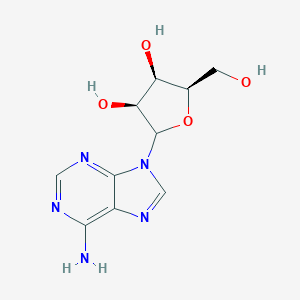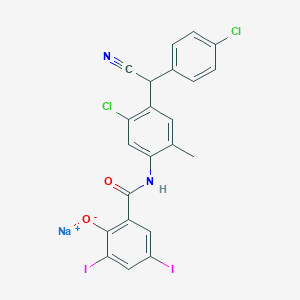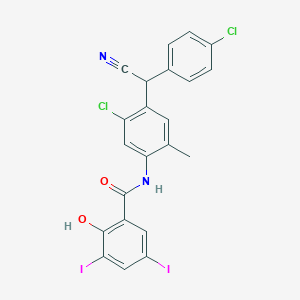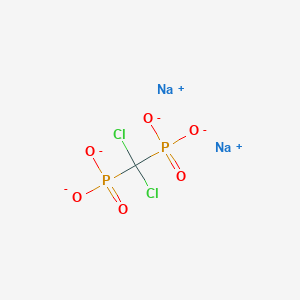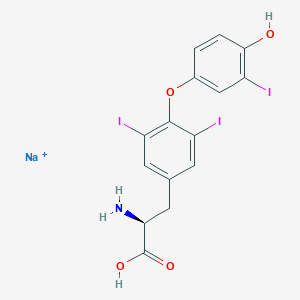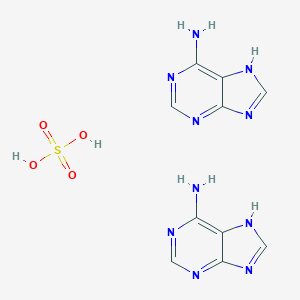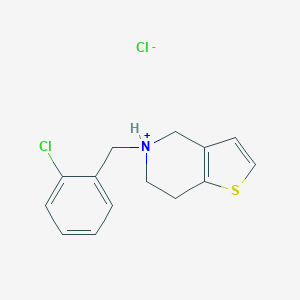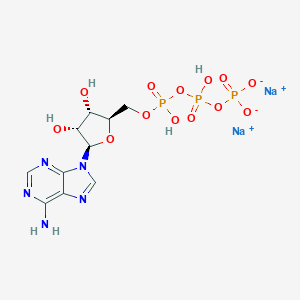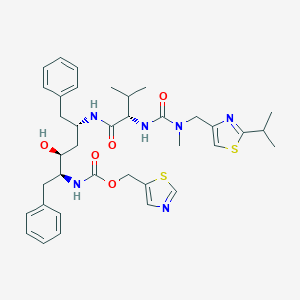
利托那韦
描述
Synthesis Analysis
A process for the synthesis of Ritonavir has been described which permits the preparation of Ritonavir with only five intermediate stages using the same starting materials as those used in the process described in WO 94/14436 . This process is particularly satisfactory from the point of view of environmental impact because nearly all of the carbon atoms used are subsequently incorporated in the final molecule .Molecular Structure Analysis
The form I conformation of Ritonavir is more stable and polarized with more efficient intermolecular packing, lower void space, and higher density . In contrast, the hydroxyl in the more open but less stable and polarized form II conformation is both a donor and acceptor resulting in stronger hydrogen bonding and a more stable crystal structure but one that is less dense .Chemical Reactions Analysis
Ritonavir is a potent mechanism-based inactivator, which irreversibly blocks CYP3A4 . It has been proposed that ritonavir markedly inactivates CYP3A through a mixed set of mechanisms .Physical And Chemical Properties Analysis
Ritonavir has been reported in seven crystal forms notably form I, II, IIIb and IV, as well as a hydrate, an L-tyrosine co-crystal, and a formamide solvate . A new form is reported here with a novel quaternary structure with ritonavir as an oxalate salt, oxalic acid co-crystal, and acetone solvate in a 1:1:0.5:0.5 stoichiometry .科学研究应用
Inhibition of Cytochrome P450 (CYP) 3A4
Ritonavir is the most potent cytochrome P450 (CYP) 3A4 inhibitor in clinical use . It is often applied as a booster for drugs with low oral bioavailability due to CYP3A4-mediated biotransformation . Despite its clinical importance, the exact mechanism of ritonavir-mediated CYP3A4 inactivation is still not fully understood .
Treatment of HIV
Ritonavir is used in the treatment of HIV, for example, in combination with lopinavir . It boosts the effectiveness of other antiretroviral drugs, which helps to control the HIV virus.
Treatment of COVID-19
More recently, Ritonavir has been used in the treatment of COVID-19 . It is used in combination with other drugs like Paxlovid or nirmatrelvir .
Study of Polymorphism
Ritonavir has been used in the study of polymorphism in relation to its stability, bioavailability, and processing . The inter-relationship between molecular, solid-state, and surface structures of the polymorphic forms of ritonavir are quantified in relation to their physical-chemical properties .
Reduction of Overall Death Rate and Intubation Rate
In a retrospective matched cohort study conducted in Hong Kong, the addition of Ritonavir as initial treatment in patients was associated with a reduction of the overall death rate and intubation rate .
Examination of Methodologies and Results
Ritonavir has been used in extensive examination of the methodologies and results within their respective contexts .
作用机制
Target of Action
Ritonavir is primarily an HIV protease inhibitor . It interferes with the reproductive cycle of HIV by inhibiting the HIV-1 protease, a protein vital for the virus’s life cycle . This protease is responsible for cleaving the viral Gag-Pol polyprotein precursors into individual functional proteins required for the formation of infectious HIV .
Mode of Action
Ritonavir binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors . This inhibition prevents the formation of mature, infectious viral particles, resulting in the release of immature, noninfectious viral particles .
Biochemical Pathways
Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme . This enzyme is responsible for the metabolism of many drugs. By inhibiting CYP3A4, ritonavir reduces the metabolism of concomitantly administered protease inhibitors, thereby increasing their bioavailability .
Pharmacokinetics
Ritonavir is primarily metabolized by cytochrome P450 (CYP) 3A isozymes and, to a lesser extent, by CYP2D6 . It exhibits relatively linear pharmacokinetics after multiple doses, with an apparent oral clearance averaging 7 to 9 L/h . Ritonavir is approximately 98 to 99% bound to plasma proteins . About 34% and 3.5% of a 600mg dose is excreted as unchanged drug in the feces and urine, respectively . The clinically relevant half-life is about 3 to 5 hours .
Result of Action
The primary result of Ritonavir’s action is the formation of immature, noninfectious viral particles . By inhibiting the HIV-1 protease, Ritonavir prevents the maturation of the virus, thereby reducing the number of infectious particles released from infected cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ritonavir. For instance, the presence of other drugs metabolized by the CYP3A4 enzyme can affect Ritonavir’s efficacy due to potential drug-drug interactions . Additionally, Ritonavir shows the highest chronic toxicity to aquatic organisms, indicating that environmental exposure could potentially influence its action .
安全和危害
Ritonavir can cause serious, life-threatening side effects. These include inflammation of the pancreas (pancreatitis), heart rhythm problems, severe skin rash and allergic reactions, liver problems, and drug interactions . Taking ritonavir with certain other medicines may cause serious, life-threatening side effects .
未来方向
属性
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNCNXCDXHOMX-XGKFQTDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048627 | |
| Record name | Ritonavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ritonavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, Freely soluble in methanol and ethanol; soluble in isopropanol., In water, 1.1X10-4 mg/L @ 25 °C /Estimated/, 1.26e-03 g/L | |
| Record name | Ritonavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00503 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RITONAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ritonavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
1.1X10-27 mm Hg @ 25 °C /Estimated/ | |
| Record name | RITONAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Ritonavic inhibits the HIV viral proteinase enzyme that normally cleaves the structural and replicative proteins that arise from major HIV genes, such as *gag* and *pol*. *Gag* encodes proteins involved in the core and the nucleocapsid, while *pol* encodes the the HIV reverse transcriptase, ribonuclease H, integrase, and protease. The *pol*-encoded proteins are initially translated in the form of a larger precursoe polypeptide, *gag-pol*, and needs to be cleaved by HIV protease to form other complement proteins. Ritonavir prevents the cleavage of the *gag-pol* polyprotein, which results in noninfectious, immature viral particles. Ritonavir is a potent inhibitor of cytochrome P450 CYP3A4 isoenzyme present both in the intestinal tract and liver. It is a type II ligand that perfectly fits into the CYP3A4 active site cavity and irreversibly binds to the heme iron via the thiazole nitrogen, which decreases the redox potential of the protein and precludes its reduction with the redox partner, cytochrome P450 reductase. Ritonavir may also play a role in limiting cellular transport and efflux of other protease inhibitors via the P-glycoprotein and MRP efflux channels., Unlike nucleoside antiretroviral agents, the antiviral activity of ritonavir does not depend on intracellular conversion to an active metabolite. Ritonavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, saquinavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of HIV protease inhibitors and some nucleoside or nonnucleoside antiretroviral agents may be additive or synergistic., Ritonavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). By interfering with the formation of these essential proteins and enzymes, ritonavir blocks maturation of the virus and causes formation of nonfunctional, immature, noninfectious virions. Ritonavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Ritonavir does not affect early stages of the HIV replication cycle; however, the drug interferes with production of infectious HIV and limits further infectious spread of the virus., While the complete mechanisms of antiviral activity of ritonavir have not been fully elucidated, ritonavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor. | |
| Record name | Ritonavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00503 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RITONAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ritonavir | |
Color/Form |
White to light tan powder | |
CAS RN |
155213-67-5 | |
| Record name | Ritonavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155213-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ritonavir [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155213675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ritonavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00503 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ritonavir | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ritonavir | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=693184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ritonavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RITONAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3J8G9O825 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RITONAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ritonavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Ritonavir?
A1: Ritonavir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease []. This enzyme is crucial for the viral life cycle, specifically for the cleavage of viral polyprotein precursors into individual functional proteins necessary for viral assembly and infectivity [].
Q2: What are the downstream effects of Ritonavir inhibiting HIV-1 protease?
A2: By inhibiting HIV-1 protease, Ritonavir prevents the cleavage of viral polyproteins. This disruption results in the production of immature, non-infectious viral particles []. Consequently, viral replication is inhibited, leading to a decrease in viral load within the infected individual [].
Q3: What is the molecular formula and weight of Ritonavir?
A3: The molecular formula of Ritonavir is C37H48N6O5S2, and its molecular weight is 720.95 g/mol [].
Q4: Is there spectroscopic data available for Ritonavir?
A4: While the provided research papers don’t delve into detailed spectroscopic characterization, several analytical methods are mentioned. These include high-performance liquid chromatography (HPLC) often coupled with tandem mass spectrometry (HPLC/MS) for the quantification of Ritonavir in biological matrices [, ].
Q5: How is Ritonavir absorbed and metabolized in the body?
A5: Ritonavir exhibits variable oral bioavailability due to its poor aqueous solubility [, ]. It undergoes extensive first-pass metabolism, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the liver and intestines [, ].
Q6: Are there any specific drug interactions with Ritonavir that clinicians should be aware of?
A7: Numerous drug-drug interactions with Ritonavir have been documented. For example, Ritonavir significantly reduces the systemic exposure of gemfibrozil [], and co-administration with omeprazole decreases atazanavir exposure []. Careful consideration of potential interactions is crucial when prescribing Ritonavir, and dose adjustments may be necessary.
Q7: Does Ritonavir induce the activity of any drug-metabolizing enzymes?
A8: Interestingly, despite being a potent CYP3A4 inhibitor, Ritonavir has been shown to induce the activity of CYP2B6 []. This induction is rapid, occurring after just three days of Ritonavir administration, and persists for a minimum of two weeks []. This dual nature of Ritonavir as both an inducer and inhibitor of drug-metabolizing enzymes highlights the complexity of its pharmacokinetic profile.
Q8: What are the implications of Ritonavir inducing CYP2B6 activity?
A9: The induction of CYP2B6 by Ritonavir can have significant clinical implications, particularly regarding drug interactions []. It may explain previously unexplained interactions and necessitate dose adjustments for drugs metabolized by CYP2B6.
A10: Yes, HIV can develop resistance to Ritonavir, primarily through mutations in the HIV protease gene [, , ]. These mutations can reduce Ritonavir's ability to bind to and inhibit the protease enzyme.
Q9: Is there cross-resistance between Ritonavir and other HIV protease inhibitors?
A11: Yes, cross-resistance can occur between Ritonavir and other protease inhibitors. For example, patients failing indinavir or ritonavir therapy may develop resistance to a subsequent regimen containing Ritonavir and saquinavir due to the presence of mutations associated with resistance to Ritonavir/saquinavir monotherapy [].
Q10: How does the emergence of drug resistance impact the clinical use of Ritonavir?
A12: The development of resistance necessitates the use of combination antiretroviral therapy, including Ritonavir, to suppress viral replication effectively and prevent the emergence of resistant viral strains [, , ]. Genotypic resistance testing is a valuable tool to guide treatment decisions and optimize therapy for patients failing Ritonavir-containing regimens [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




